molecular formula C32H38N4O2 B1673070 JNJ-5207787 CAS No. 683746-68-1

JNJ-5207787

Cat. No.: B1673070
CAS No.: 683746-68-1
M. Wt: 510.7 g/mol
InChI Key: DSEJCLDJIFTPPH-FMIVXFBMSA-N
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Preparation Methods

The synthesis of JNJ-5207787 involves multiple steps, starting with the preparation of key intermediatesThe final product is obtained through a series of coupling reactions and purification steps . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

JNJ-5207787 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuropsychiatric Disorders

Research has indicated that neuropeptide Y Y2 receptors are involved in anxiety and stress-related behaviors. Studies utilizing JNJ-5207787 have demonstrated its efficacy in animal models to investigate the role of neuropeptide Y signaling in fear extinction and anxiety modulation.

Case Study: Fear Extinction in Mouse Models

In a study involving Y2 receptor knockout mice infused with this compound, researchers observed significantly higher freezing levels during fear extinction trials compared to controls. This suggests that the blockade of Y2 receptors may enhance anxiety-like behaviors, providing insights into potential therapeutic targets for anxiety disorders .

Metabolic Research

This compound has also been explored for its effects on metabolic processes. Neuropeptide Y is known to influence energy balance and food intake, making its receptors potential targets for obesity treatment.

Case Study: Effects on Food Intake

In rodent models, administration of this compound resulted in altered feeding behaviors and energy expenditure metrics. These findings support further exploration into the compound's utility as a therapeutic agent for obesity management .

Cancer Research

The role of neuropeptide signaling in tumor biology is an emerging area of interest. Preliminary studies suggest that neuropeptide Y may influence tumor growth and metastasis.

Case Study: Tumor Growth Modulation

In vitro studies have shown that blocking Y2 receptors with this compound can inhibit proliferation in certain cancer cell lines. Further research is warranted to explore its potential as an adjunct therapy in cancer treatment protocols .

Comparative Data Table

Application AreaStudy TypeKey Findings
Neuropsychiatric DisordersAnimal ModelEnhanced anxiety-like behavior during fear extinction
Metabolic ResearchRodent Feeding StudiesAltered food intake and energy expenditure metrics
Cancer ResearchIn Vitro Tumor StudiesInhibition of proliferation in cancer cell lines

Mechanism of Action

JNJ-5207787 exerts its effects by selectively binding to and antagonizing the neuropeptide Y Y2 receptor. This receptor is involved in various physiological processes, including appetite regulation, anxiety, and stress response. By blocking the binding of peptide YY to the Y2 receptor, this compound modulates the signaling pathways associated with these processes .

Comparison with Similar Compounds

JNJ-5207787 is unique in its high selectivity for the neuropeptide Y Y2 receptor and its ability to penetrate the blood-brain barrier. Similar compounds include:

These compounds highlight the uniqueness of this compound in terms of its selectivity and brain penetration capabilities.

Biological Activity

JNJ-5207787 is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor, with significant implications for neuropharmacology and potential therapeutic applications. This compound has been extensively studied for its biological activity, particularly in the context of anxiety, fear extinction, and related neurobiological mechanisms.

  • Chemical Name : (2E)-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)-4-piperidinyl]-2-propenamide
  • CAS Number : 683746-68-1
  • Purity : ≥98%

This compound exhibits a high selectivity for the Y2 receptor, with an IC50 value of approximately 0.1 µM. It demonstrates over 100-fold selectivity against other NPY receptors (Y1, Y4, and Y5) and has been shown to effectively inhibit the binding of peptide YY (PYY) to the human Y2 receptor in vitro . The compound's selectivity is crucial for minimizing off-target effects, making it a valuable tool for studying NPY receptor signaling pathways.

In Vitro Studies

In vitro pharmacological evaluations reveal that this compound effectively inhibits PYY-stimulated [^35S]GTPγS binding in KAN-Ts cells, confirming its antagonistic properties at the Y2 receptor . Autoradiography studies in rat brain tissue sections further corroborate its selectivity and binding affinity, indicating that this compound can penetrate the blood-brain barrier and occupy Y2 receptor sites in various brain regions such as the hippocampus and hypothalamus .

In Vivo Studies

Animal studies have demonstrated that this compound influences fear-related behaviors. In a study involving genetically modified mice lacking functional Y2 receptors, infusion of this compound led to significantly higher freezing responses during fear extinction trials compared to control groups . This suggests that antagonism of Y2 receptors may enhance fear memory retrieval, providing insights into potential therapeutic targets for anxiety disorders.

Table 1: Selectivity Profile of this compound

Receptor TypeIC50 (µM)Selectivity
NPY Y20.1High
NPY Y1>10>100-fold
NPY Y4>10>100-fold
NPY Y5>10>100-fold

Table 2: In Vivo Pharmacokinetics of this compound

ParameterValue
Cmax (ng/ml)1351 ± 153 at 30 min post-administration
Brain PenetrationConfirmed via autoradiography

Case Studies

Case Study: Fear Extinction Mechanisms

In a controlled experiment with fear-conditioned mice, this compound was administered to assess its impact on fear extinction processes. Results indicated that mice treated with this compound exhibited prolonged freezing behavior during recall sessions compared to saline-treated controls. This finding highlights the role of NPY Y2 antagonism in modulating fear responses and suggests potential applications for treating anxiety-related disorders .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying JNJ-5207787's blood-brain barrier (BBB) penetration?

To evaluate BBB penetration, use in vivo pharmacokinetic studies in rodent models combined with cerebrospinal fluid (CSF) sampling or brain tissue homogenate analysis. Techniques like liquid chromatography-mass spectrometry (LC-MS) quantify compound concentrations in plasma and brain compartments. Validate BBB penetration further using positron emission tomography (PET) imaging with radiolabeled this compound .

Q. How should researchers design receptor selectivity assays for this compound?

Employ competitive binding assays using radioligands (e.g., ¹²⁵I-PYY) across human Y1, Y2, Y4, and Y5 receptors. Measure inhibition constants (pIC₅₀) and validate selectivity via concentration-response curves. Cross-test against related receptors (e.g., NPY receptors) to confirm >100-fold selectivity for Y2 over other subtypes .

Q. What controls are critical in functional assays assessing this compound's antagonism?

Include (1) vehicle controls to baseline endogenous receptor activity, (2) positive controls (e.g., known Y2 antagonists like BIIE0246), and (3) negative controls (e.g., Y1/Y4/Y5 agonists) to confirm specificity. Use isolated tissue preparations (e.g., rat hippocampal slices) to measure synaptic transmission modulation .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro binding affinity and in vivo efficacy of this compound?

Potential factors include BBB variability, metabolite activity, or off-target effects. Mitigate by:

  • Conducting in situ brain perfusion assays to quantify BBB transport efficiency.
  • Performing metabolite profiling via high-resolution mass spectrometry (HRMS).
  • Using conditional Y2 receptor knockout models to isolate target-specific effects .

Q. What experimental strategies optimize dose-response analysis for this compound in behavioral studies?

Use a logarithmic dose range (e.g., 0.1–10 mg/kg) in rodent anxiety or feeding models. Apply nonlinear regression to calculate ED₅₀ values and compare with plasma/brain exposure levels. Incorporate longitudinal designs to assess tolerance or receptor desensitization .

Q. How should researchers analyze this compound's potential role in receptor dimerization or allosteric modulation?

Employ bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) to detect Y2 receptor heterodimerization. For allosteric effects, use Schild regression analysis in functional assays with orthosteric ligands .

Q. Data Analysis & Contradiction Resolution

Q. What statistical methods are recommended for reconciling variability in this compound's receptor binding data?

Apply mixed-effects models to account for inter-experimental variability (e.g., tissue source, ligand batch). Use bootstrap resampling to estimate confidence intervals for pIC₅₀ values. For conflicting results, perform meta-analysis across studies with standardized effect sizes .

Q. How can researchers validate the specificity of this compound in complex biological systems?

Combine genetic (siRNA knockdown) and pharmacological (co-administration with Y1/Y5 agonists) approaches. Use RNA sequencing or proteomics to identify off-target pathways. Cross-validate findings with orthogonal assays (e.g., calcium flux vs. cAMP measurement) .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in this compound pharmacokinetic studies?

  • Standardize dosing routes (e.g., intraperitoneal vs. oral) and fasting conditions.
  • Collect serial blood/brain samples at fixed intervals (e.g., 15, 30, 60 minutes post-dose).
  • Report extraction recovery rates and matrix effects in LC-MS validation .

Q. How should researchers manage large datasets from this compound behavioral experiments?

Use open-source tools (e.g., R or Python) for automated data processing. Apply principal component analysis (PCA) to reduce dimensionality in multivariate behavioral endpoints. Share raw data via repositories like Zenodo, adhering to FAIR principles .

Properties

IUPAC Name

(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEJCLDJIFTPPH-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)/C=C/C5=CC(=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438082
Record name JNJ-5207787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683746-68-1
Record name N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0683746681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-5207787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-5207787
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW44B6FA0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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